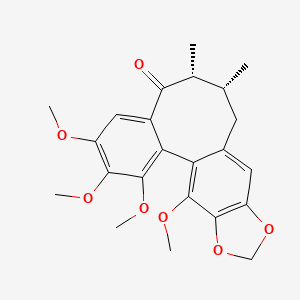

Schisanlignone C

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

分子式 |

C23H26O7 |

|---|---|

分子量 |

414.4 g/mol |

IUPAC名 |

(9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-one |

InChI |

InChI=1S/C23H26O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12H,7,10H2,1-6H3/t11-,12-/m1/s1 |

InChIキー |

IGSKKMAOJMXOII-VXGBXAGGSA-N |

異性体SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(=O)[C@@H]1C)OC)OC)OC)OC)OCO3 |

正規SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(=O)C1C)OC)OC)OC)OC)OCO3 |

製品の起源 |

United States |

Foundational & Exploratory

The Isolation and Characterization of Schisanlignone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, characterization, and biological activities of Schisanlignone C (often referred to as Schisandrin C), a bioactive lignan found in the fruits of Schisandra chinensis. This document details the experimental protocols for its extraction and purification, summarizes its key quantitative data, and illustrates its known signaling pathways.

Introduction

This compound, a dibenzocyclooctadiene lignan, is one of the major active components isolated from Schisandra chinensis, a plant with a long history of use in traditional medicine. Due to its significant anti-inflammatory and neuroprotective properties, this compound has garnered considerable interest within the scientific community for its potential therapeutic applications. This guide serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Isolation of this compound

The isolation of this compound from the fruits of Schisandra chinensis typically involves a multi-step process encompassing extraction, fractionation, and purification. Several methods have been successfully employed to obtain this compound.

Experimental Protocol: Extraction and Fractionation

A common approach for the extraction and initial fractionation of lignans, including this compound, from Schisandra chinensis is as follows:

-

Plant Material Preparation: Dried and powdered fruits of Schisandra chinensis are used as the starting material.

-

Extraction: The powdered material is extracted with a suitable organic solvent. A widely used method is ultrasonic-assisted extraction (UAE) with ethanol.[1]

-

Solvent Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between petroleum ether and aqueous methanol.

-

Column Chromatography: The fraction enriched with lignans is further purified using column chromatography over silica gel.[2] Elution with a gradient of solvents, such as a petroleum ether-ethyl acetate mixture, allows for the separation of different lignan components.[2]

Experimental Protocol: Purification by High-Speed Counter-Current Chromatography (HSCCC)

For obtaining high-purity this compound, High-Speed Counter-Current Chromatography (HSCCC) is an effective technique.[2]

-

Sample Preparation: A pre-fractionated sample rich in this compound, obtained from silica gel chromatography, is used.[2]

-

Two-Phase Solvent System: A suitable two-phase solvent system is selected. For the purification of this compound, a system composed of petroleum ether-ethyl acetate-methanol-water (10:0.5:10:1, v/v) has been successfully used.[2]

-

HSCCC Separation: The sample is injected into the equilibrated HSCCC instrument, and the separation is performed by pumping the mobile phase through the stationary phase.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool those containing pure this compound.[2] The purity of the final compound is typically determined by HPLC.[2]

Characterization of this compound

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.

Spectroscopic Data

While a complete, detailed spectral dataset for this compound is dispersed across various literature, the following table summarizes the key identification parameters. The chemical structure of these compounds is often confirmed by ESI-MS and 1H NMR.[2]

| Property | Data |

| Molecular Formula | C22H24O6 |

| Molecular Weight | 384.422 g/mol |

| Mass Spectrometry (MS) | Product ions at m/z 370, 315, and 300 have been reported in tandem mass spectrometry studies of Schisandra chinensis fruit lignans, which are characteristic of Schisandrin C. |

| ¹H NMR | The chemical structure of Schisandrin C has been confirmed by ¹H NMR. |

| ¹³C NMR |

Note: Detailed ¹H and ¹³C NMR chemical shift assignments require access to specific research articles which may not be publicly available. Researchers should refer to specialized publications for complete spectral data.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS).[3] The anti-inflammatory effects are mediated through the modulation of several key signaling pathways.

-

NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of many pro-inflammatory genes.[3][4]

-

MAPK Pathway: It also inhibits the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in the production of inflammatory cytokines.[3][5]

-

JAK/STAT Pathway: The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is another target of this compound in mitigating inflammation.[3]

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential. It can protect neuronal cells from damage induced by neurotoxins and oxidative stress.

-

Nrf2/HO-1 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in the cellular antioxidant defense mechanism.

-

AMPK Pathway: Studies have shown that this compound can regulate lipogenesis and lipolysis by increasing the phosphorylation of AMP-activated protein kinase (AMPK).[6]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and purification of this compound.

Signaling Pathways in Anti-inflammatory Action

Caption: this compound inhibits pro-inflammatory mediator production.

Signaling Pathways in Neuroprotective Action

Caption: this compound promotes neuroprotection via activation of key signaling pathways.

References

- 1. Purification of lignans from Schisandra chinensis fruit by using column fractionation and supercritical antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schisandrin C isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Treasury of Schisanlignone C: A Deep Dive into its Natural Origins and Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Schisanlignone C, a dibenzocyclooctadiene lignan, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources and biosynthetic pathway of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core processes.

Natural Sources of this compound

This compound is predominantly found in plants of the Schisandraceae family, with Schisandra chinensis (Turcz.) Baill., commonly known as the five-flavor berry, being the most prominent source. The concentration of this compound, also widely referred to as Schisandrin C in the scientific literature, varies significantly depending on the part of the plant, geographical origin, and harvest time. The fruits and seeds are generally the most concentrated sources of this bioactive compound.[1]

Table 1: Quantitative Analysis of this compound (Schisandrin C) in Schisandra chinensis

| Plant Part | Concentration Range (mg/g dry weight) | Reference(s) |

| Fruits | 0.04 - 5.3 | [2][3] |

| Seeds | 0.75 - 1.86 (% of seed weight for total schisandrins) | [4] |

| Stems | Lower than fruits; specific values for this compound are not well-documented, but total lignans can be 6-11% of bark | [4][5] |

| Leaves | 1.4 - 55.1 (for total lignans, with schisandrin being a major component) | [4][5] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that originates from the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into various monolignols, which serve as the building blocks for lignans. While the complete enzymatic cascade leading to this compound has not been fully elucidated, key steps and enzyme families have been identified through transcriptomic and metabolomic studies of Schisandra species.[6][7][8]

The proposed biosynthetic pathway can be broadly divided into three stages:

-

Phenylpropanoid Pathway: The synthesis of monolignol precursors.

-

Monolignol Dimerization: The formation of the basic lignan scaffold.

-

Dibenzocyclooctadiene Ring Formation and Tailoring: The specific modifications that lead to the final structure of this compound.

Key enzyme families involved in this pathway include Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), Cinnamoyl-CoA reductase (CCR), Cinnamyl alcohol dehydrogenase (CAD), Dirigent proteins (DIR), Pinoresinol-lariciresinol reductase (PLR), Cytochrome P450 monooxygenases (CYPs), and O-methyltransferases (OMTs).[6][7][9] Transcriptome analysis of S. chinensis has identified numerous candidate genes for these enzymes, suggesting a complex regulatory network.[7][10]

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from the fruits of Schisandra chinensis, based on common laboratory practices.

Detailed Methodology:

-

Sample Preparation: Air-dried fruits of S. chinensis are ground into a fine powder.

-

Extraction: The powdered material is extracted with 70-95% ethanol or methanol at room temperature with agitation for 24-48 hours, or by using a Soxhlet apparatus for 6-8 hours. The extraction is typically repeated three times to ensure maximum yield.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography.[11][12][13][14]

-

Stationary Phase: Silica gel (100-200 or 200-300 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used, starting with a low polarity (e.g., 9:1 n-hexane:ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a similar solvent system. Fractions containing this compound are pooled.

-

-

Purification: The pooled fractions are further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound.[15]

Quantification of this compound by HPLC

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the quantification of this compound.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]

-

Mobile Phase: A gradient of acetonitrile and water is often employed. A typical gradient might start with 40% acetonitrile, increasing to 80% over 30 minutes.[15]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.[15]

-

Column Temperature: 25-30 °C.

Table 2: HPLC Method Parameters for this compound Quantification

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile-Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10-20 µL |

| Run Time | ~40 minutes |

Structural Characterization

The identity and purity of isolated this compound are confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure.

Table 3: ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |

| 1 | 134.5 | 6.55 (s) |

| 2 | 148.9 | - |

| 3 | 140.9 | - |

| 4 | 109.8 | 6.71 (s) |

| 5 | 132.1 | - |

| 6 | 40.2 | 2.45 (m), 2.05 (m) |

| 7 | 33.8 | 1.85 (m) |

| 8 | 22.1 | 1.25 (d, 6.5) |

| 9 | 123.7 | - |

| 10 | 112.3 | 6.89 (s) |

| 11 | 151.2 | - |

| 12 | 140.1 | - |

| 13 | 149.8 | - |

| 14 | 102.3 | 6.58 (s) |

| 2-OCH₃ | 56.1 | 3.89 (s) |

| 3-OCH₃ | 60.9 | 3.55 (s) |

| 12-OCH₃ | 60.9 | 3.91 (s) |

| 13-OCH₃ | 56.1 | 3.85 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a representative example compiled from the literature.[9]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

Chemical Synthesis of this compound (Schizandrin)

The total synthesis of schizandrin has been achieved, providing a route to this natural product from commercially available starting materials. A key step in a reported synthesis involves an intramolecular nonphenolic oxidative coupling.

This synthetic route offers a valuable alternative to extraction from natural sources, enabling the production of this compound for further research and development.

Regulatory Networks and Signaling

The biosynthesis of lignans in Schisandra is a tightly regulated process. Transcriptome analyses have revealed that the expression of genes encoding key biosynthetic enzymes is coordinated and can be influenced by developmental stage and environmental factors.[6][10] Phytohormones such as abscisic acid (ABA) are thought to play a role in regulating lignan production. Further research is needed to fully understand the complex signaling pathways that govern the accumulation of this compound in S. chinensis.

This technical guide provides a foundational understanding of the natural sources and biosynthesis of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents [mdpi.com]

- 2. 1H, 15N, and 13C Chemical Shift Assignments of the Regulatory Domain of Human Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Candidate genes involved in the biosynthesis of lignan in Schisandra chinensis fruit based on transcriptome and metabolomes analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Candidate genes involved in the biosynthesis of lignan in <i>Schisandra chinensis</i> fruit based on transcriptome and metabolomes analysis [cjnmcpu.com]

- 8. researchgate.net [researchgate.net]

- 9. cjnmcpu.com [cjnmcpu.com]

- 10. Cytochrome P450 and O-methyltransferase catalyze the final steps in the biosynthesis of the anti-addictive alkaloid ibogaine from Tabernanthe iboga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ache.org.rs [ache.org.rs]

- 12. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ekwan.github.io [ekwan.github.io]

physical and chemical properties of Schisanlignone C

This document provides a comprehensive overview of the physical and chemical properties of Schisanlignone C, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a lignan, a class of natural products known for their interesting biological activities. It has been isolated from plants of the Schisandra genus.[1][2] The fundamental physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₆O₇ | [3] |

| Molecular Weight | 414.5 g/mol | [2][3] |

| CAS Number | 144606-83-7 | [3] |

| Physical Description | Powder | [2] |

| Purity | ≥98% | [1][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][2] |

| Storage Conditions | Store at -20°C under an inert atmosphere. | [2][3][4] |

Structural Elucidation and Spectral Data

The chemical structure of this compound was determined through spectral analysis. The absolute configuration of this compound and related lignans was established using spectroscopic methods.[1] While specific spectral data is not detailed in the provided search results, the structural elucidation of similar lignans from Schisandra species typically involves 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.[5]

Biological Context

This compound is a natural product isolated from Schisandra henryi and Schisandra viridis.[1][2] Lignans from the Schisandra genus are a well-studied class of compounds with a variety of reported biological activities.[5] However, specific biological activities and signaling pathways for this compound are not detailed in the provided search results.

Experimental Protocols

Detailed experimental protocols for specific biological assays of this compound are not available in the search results. However, a general methodology for its isolation can be described.

Isolation of this compound:

The isolation of this compound was reported as part of a study on the constituents of Schisandra viridis.[1] A general workflow for the isolation and identification of such a natural product is outlined in the diagram below. This process typically involves extraction from the plant material, followed by chromatographic separation and purification, and finally, structural elucidation using spectroscopic techniques.

Caption: A generalized workflow for the isolation and identification of this compound.

References

In-Depth Spectroscopic Analysis of Neglschisandrin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Neglschisandrin C, a dibenzocyclooctadiene lignan isolated from Schisandra neglecta. The information presented herein is crucial for the identification, characterization, and further development of this natural product. It is highly probable that "Schisanlignone C" refers to Neglschisandrin C, as detailed in the scientific literature.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Neglschisandrin C.

Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | High-Resolution Electrospray Ionization (HR-ESI-MS) |

| Molecular Formula | C₃₂H₃₆O₈ |

| Measured m/z | 571.2302 [M+Na]⁺ |

Infrared (IR) Spectroscopy Data

Detailed IR spectroscopic data for Neglschisandrin C is not explicitly provided in the primary literature describing its isolation. General IR absorptions for lignans of this class include bands corresponding to hydroxyl, aromatic, ether, and aliphatic C-H stretching and bending vibrations.

Ultraviolet (UV) Spectroscopy Data

| λmax (nm) |

| 217 |

| 252 |

| 280 |

¹H NMR Spectroscopic Data (CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 4 | 6.64 | s | |

| 11 | 6.51 | s | |

| 1-OCH₃ | 3.84 | s | |

| 2-OCH₃ | 3.86 | s | |

| 3-OCH₃ | 3.89 | s | |

| 12-OCH₃ | 3.85 | s | |

| 13-OCH₃ | 3.90 | s | |

| 6 | 4.88 | d | 2.4 |

| 7 | 2.13 | br s | |

| 8α | 2.05 | m | |

| 8β | 1.85 | m | |

| 9α | 2.58 | dd | 13.6, 4.8 |

| 9β | 2.25 | dd | 13.6, 11.2 |

| 17-CH₃ | 1.28 | s | |

| 18-CH₃ | 0.88 | d | 7.2 |

| 14-OCOCH(CH₃)CH₂CH₃ | 2.45 | m | |

| 14-OCOCH(CH₃)CH₂CH₃ | 1.15 | d | 7.2 |

| 14-OCOCH(CH₃)CH₂CH₃ | 0.86 | t | 7.2 |

¹³C NMR Spectroscopic Data (CDCl₃)

| Position | δC (ppm) |

| 1 | 152.2 |

| 2 | 141.1 |

| 3 | 151.2 |

| 4 | 109.8 |

| 5 | 135.5 |

| 6 | 81.9 |

| 7 | 78.1 |

| 8 | 34.2 |

| 9 | 34.5 |

| 10 | 124.6 |

| 11 | 102.4 |

| 12 | 152.5 |

| 13 | 141.5 |

| 14 | 139.8 |

| 15 | 121.9 |

| 16 | 125.3 |

| 17 | 21.9 |

| 18 | 11.2 |

| 1-OCH₃ | 56.0 |

| 2-OCH₃ | 61.1 |

| 3-OCH₃ | 60.9 |

| 12-OCH₃ | 56.1 |

| 13-OCH₃ | 61.2 |

| 14-OCOCH(CH₃)CH₂CH₃ | 176.5 |

| 14-OCOCH(CH₃)CH₂CH₃ | 41.2 |

| 14-OCOCH(CH₃)CH₂CH₃ | 16.5 |

| 14-OCOCH(CH₃)CH₂CH₃ | 11.5 |

Experimental Protocols

The following methodologies are based on the procedures described for the isolation and structural elucidation of Neglschisandrin C.[1]

Extraction and Isolation

-

Plant Material : Air-dried stems of Schisandra neglecta were used as the starting material.[1]

-

Extraction : The ground plant material was exhaustively extracted with 95% ethanol at room temperature. The resulting ethanol extract was evaporated in vacuo to yield a semisolid residue.[1]

-

Fractionation : The residue was suspended in water and partitioned with diethyl ether. The diethyl ether soluble fraction was concentrated.[1]

-

Chromatography : The concentrated ether extract was subjected to column chromatography on silica gel using a petroleum ether/acetone gradient. Further purification was achieved through repeated column chromatography with a petroleum ether/ethyl acetate eluent, followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a methanol/water mobile phase to yield pure Neglschisandrin C.[1]

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in CDCl₃. Chemical shifts are reported in ppm relative to the solvent signal.[2]

-

Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.[1]

-

UV Spectroscopy : The UV spectrum was recorded to identify characteristic absorption maxima.[1]

-

IR Spectroscopy : The original publication indicates that an IR spectrum was obtained, though the specific data is not provided.[1]

Visualizations

Spectroscopic Analysis Workflow for Neglschisandrin C

Caption: Workflow for the isolation and spectroscopic analysis of Neglschisandrin C.

This guide provides foundational data for researchers working with Neglschisandrin C. For more detailed experimental parameters and 2D NMR correlations, consulting the primary literature is recommended.

References

In Vitro Biological Activity of Schisantherin C: A Technical Overview

Summary of In Vitro Biological Activities

Schisandrin C has demonstrated significant potential in vitro, primarily exhibiting anti-neuroinflammatory and hepatoprotective effects. The key activities are summarized below, with quantitative data presented in the subsequent tables.

Anti-Neuroinflammatory Activity

Schisandrin C has been shown to mitigate inflammatory responses in microglial cells, the resident immune cells of the central nervous system. Its mechanisms of action include the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways. Specifically, Schisandrin C significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipoteichoic acid (LTA)-stimulated BV-2 microglial cells.[1] This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1]

Furthermore, Schisandrin C exerts its anti-neuroinflammatory effects by modulating critical signaling pathways. It has been observed to suppress the activation of nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), janus-kinase/signal transducer and activator of transcription (JAK-STATs), and mitogen-activated protein kinase (MAPK) pathways in activated microglia.[1]

Hepatoprotective Activity

Dibenzocyclooctadiene lignans from Schisandra chinensis, including Schisandrin C, are recognized for their hepatoprotective properties.[2] In vitro studies using a carbon tetrachloride (CCl4)-induced liver injury model in primary cultured rat hepatocytes have demonstrated the protective effects of these compounds.[2] The hepatoprotective activity is attributed to their ability to mitigate cellular damage and improve cell viability.[2]

Quantitative Data

The following tables summarize the key quantitative data on the in vitro biological activity of Schisandrin C.

Table 1: Anti-Neuroinflammatory Activity of Schisandrin C in LTA-stimulated BV-2 Microglia

| Parameter | Concentration of Schisandrin C | Inhibition/Effect | Reference |

| Nitric Oxide (NO) Production | 1, 5, 20 µM | Dose-dependent inhibition | [1] |

| Prostaglandin E2 (PGE2) Production | 1, 5, 20 µM | Dose-dependent inhibition | [1] |

| TNF-α Production | 1, 5, 20 µM | Dose-dependent inhibition | [1] |

| IL-1β Production | 1, 5, 20 µM | Dose-dependent inhibition | [1] |

| IL-6 Production | 1, 5, 20 µM | Dose-dependent inhibition | [1] |

| iNOS Protein Expression | 1, 5, 20 µM | Dose-dependent inhibition | [1] |

| COX-2 Protein Expression | 1, 5, 20 µM | Dose-dependent inhibition | [1] |

| NF-κB Activation | 20 µM | Inhibition | [1] |

| MAPK (p38, ERK, JNK) Phosphorylation | 20 µM | Inhibition | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: BV-2 microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of Schisandrin C for 1 hour before stimulation with lipoteichoic acid (LTA) (10 µg/mL).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

After 24 hours, treat the cells with Schisandrin C and/or LTA.

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Collect the cell culture supernatant after treatment.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite solution as a standard to calculate the nitrite concentration.

Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add cell culture supernatants to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration based on a standard curve.

Western Blot Analysis

This technique is used to detect and quantify specific proteins (e.g., iNOS, COX-2, phosphorylated MAPKs, NF-κB subunits).

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Incubate with a secondary antibody conjugated to an enzyme.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

Visualizations

Signaling Pathways

Caption: Schisandrin C inhibits LTA-induced neuroinflammation.

Experimental Workflow

Caption: Workflow for in vitro anti-neuroinflammatory assays.

References

- 1. Schizandrin C exerts anti-neuroinflammatory effects by upregulating phase II detoxifying/antioxidant enzymes in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Preliminary Cytotoxicity Assays for Schisanlignone C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data interpretation for preliminary cytotoxicity assays of Schisanlignone C. Due to the limited availability of public data on this compound, this document leverages data and protocols from closely related and well-studied Schisandra lignans, such as Schisandrin C, to present a representative framework for investigation.

Introduction to this compound and its Therapeutic Potential

Lignans isolated from the fruits of Schisandra chinensis have garnered significant interest for their diverse biological activities, including anticancer properties.[1] These compounds often exert their effects through the induction of apoptosis, cell cycle arrest, and other antiproliferative mechanisms.[2] While specific data for this compound is emerging, the broader class of Schisandra lignans has demonstrated cytotoxicity against a variety of cancer cell lines, suggesting a promising avenue for oncological drug discovery. This guide outlines the foundational assays required to assess the cytotoxic potential of this compound.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activities of Schisandrin C, a structurally related dibenzocyclooctadiene lignan, against various human cancer cell lines. This data serves as a benchmark for designing and interpreting preliminary assays for this compound. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits 50% of cell proliferation.

| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Exposure Time (hours) | Reference |

| Bel-7402 | Human Hepatocellular Carcinoma | Schisandrin C | 81.58 ± 1.06 | 48 | [3][4] |

| Bcap37 | Human Breast Cancer | Schisandrin C | 136.97 ± 1.53 | 48 | [3][4] |

| KB-3-1 | Human Nasopharyngeal Carcinoma | Schisandrin C | 108.00 ± 1.13 | 48 | [3][4] |

| U937 | Human Histiocytic Lymphoma | Schisandrin C | 25-100 (effective range) | 48 | [5] |

| L929 | Mouse Fibrosarcoma | Schisandrin C | 60-100 (effective range) | 24 | [5] |

| THP-1 | Human Acute Monocytic Leukemia | Schisandrin C | 60-100 (effective range) | 24 | [5] |

| PC3 | Human Prostate Cancer | Schirubrisin B | 3.21 ± 0.68 | Not Specified | [6] |

| MCF7 | Human Breast Cancer | Schirubrisin B | 13.30 ± 0.68 | Not Specified | [6] |

| HL-60 | Human Promyelocytic Leukemia | Propinquanin B | < 10 | Not Specified | [7] |

| Hep-G2 | Human Hepatocellular Carcinoma | Propinquanin B | < 10 | Not Specified | [7] |

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate cytotoxicity assessment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for evaluating cell viability.

This protocol is adapted from standard procedures for assessing the cytotoxicity of novel compounds.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Selected cancer cell line (e.g., Bel-7402)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range for initial screening could be 0.1, 1, 10, 50, 100, and 200 µM.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Visualizations: Signaling Pathways and Workflows

The cytotoxic effects of many Schisandra lignans are mediated through the induction of apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.

References

- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. New lignans and cytotoxic constituents from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Schisanlignone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C, a bioactive lignan isolated from the fruits of Schisandra chinensis, has garnered significant scientific interest for its diverse pharmacological activities, particularly its anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the known molecular targets of this compound and the signaling pathways it modulates. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising natural compound. While extensive qualitative data exists, it is important to note a current gap in the publicly available literature regarding standardized quantitative metrics such as IC50, Ki, and Kd values for many of the described interactions.

Molecular Targets and Signaling Pathways

This compound exerts its biological effects by modulating key signaling cascades involved in inflammation and oxidative stress. The primary molecular targets and pathways are detailed below.

Anti-inflammatory Mechanisms

This compound demonstrates potent anti-inflammatory activity by targeting multiple components of the inflammatory response.

1. Inhibition of Pro-inflammatory Mediators:

This compound has been shown to reduce the production of several key pro-inflammatory molecules, including:

-

Prostaglandin E2 (PGE2)

-

Nitric Oxide (NO)

-

Reactive Oxygen Species (ROS)

-

Interleukin-6 (IL-6) [2]

2. Suppression of Key Inflammatory Signaling Pathways:

The reduction in pro-inflammatory mediators is a consequence of the inhibition of upstream signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: this compound inhibits the activation and nuclear translocation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[3][4] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The compound suppresses the phosphorylation of key MAPK members, including p38, ERK, and JNK, which are crucial for the production of inflammatory cytokines.

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: this compound has been observed to attenuate the activation of the JAK/STAT signaling cascade, another important pathway in cytokine signaling.

3. NLRP3 Inflammasome Inhibition:

This compound can significantly prevent the activation of the NLRP3 inflammasome complex.[2] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

Antioxidant Mechanisms

A cornerstone of this compound's therapeutic potential lies in its ability to bolster the cellular antioxidant defense system.

1. Activation of the Nrf2 Pathway:

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound activates this pathway, leading to the upregulation of several phase II detoxifying and antioxidant enzymes. Mechanistic studies have revealed that this compound directly targets Kelch-like ECH-associated protein 1 (Keap1) , a negative regulator of Nrf2.[5][6][7] By binding to Keap1, this compound disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes.[5][6][7]

-

Upregulated Antioxidant Enzymes:

-

Heme Oxygenase-1 (HO-1)

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1)

-

Superoxide Dismutase (SOD)

-

Glutathione Peroxidase (GPx)

-

2. Promotion of Mitochondrial Biogenesis:

This compound has been shown to promote mitochondrial biogenesis, the process of generating new mitochondria. This effect is mediated through the activation of the p-Akt and Nrf2 pathways, contributing to improved cellular energy metabolism and reduced oxidative stress.

Quantitative Data

While precise inhibitory constants are not widely reported, the following tables summarize the observed effects of this compound at various concentrations based on available literature.

| Target Pathway | Observed Effect | Effective Concentration | Cell/System | Reference |

| NF-κB | Inhibition of nuclear translocation | 5 - 20 µM | THP-1 cells | [8] |

| MAPK (ERK, p38, JNK) | Inhibition of phosphorylation | 5 - 20 µM | THP-1 cells | [8] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced expression | 1 - 100 µM | RAW 264.7 macrophages | [2] |

| NLRP3 Inflammasome | Attenuation of activation | 1 - 100 µM | RAW 264.7 macrophages | [2] |

| Nrf2 | Increased nuclear translocation | Not specified | Ang II-challenged vascular endothelium | [5] |

| Molecular Target | Observed Effect | Effective Concentration | Cell/System | Reference |

| Keap1 | Direct binding (inferred) | Not specified | In silico and cell-based assays | [5][6] |

| COX-2 | Reduced expression | Not specified | Macrophages | [9] |

| iNOS | Reduced expression | Not specified | Macrophages | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's molecular targets are provided below.

Western Blot Analysis for NF-κB Activation

This protocol is used to determine the levels of total and phosphorylated NF-κB p65 subunit in both cytosolic and nuclear fractions.

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and treat with this compound at desired concentrations for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS).

-

Cell Lysis and Fractionation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells using a cytoplasmic extraction buffer (e.g., containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).

-

Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).

-

Wash the nuclear pellet and lyse using a nuclear extraction buffer (e.g., containing 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).

-

Centrifuge to remove debris and collect the supernatant (nuclear fraction).

-

-

Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total p65 and phospho-p65 overnight at 4°C. Use antibodies against lamin B1 and β-actin as nuclear and cytoplasmic loading controls, respectively.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[10]

-

Quantify band intensities using densitometry software.

-

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding

This protocol is used to determine the in vivo binding of Nrf2 to the antioxidant response element (ARE) in the promoter regions of its target genes.[3][4][11]

-

Cell Culture and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to isolate the nuclei.

-

Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin with an anti-Nrf2 antibody or a negative control IgG overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

-

-

Quantitative PCR (qPCR):

Mitochondrial Biogenesis Assay

This assay measures the relative abundance of mitochondrial- and nuclear-encoded proteins to assess changes in mitochondrial mass.

-

Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration.

-

Immunofluorescence Staining:

-

Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against a mitochondrial-encoded protein (e.g., COX-I, a subunit of Complex IV) and a nuclear-encoded mitochondrial protein (e.g., SDH-A, a subunit of Complex II).

-

Wash and incubate with fluorescently labeled secondary antibodies with distinct emission spectra.

-

Counterstain the nuclei with DAPI.

-

-

High-Content Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software to quantify the fluorescence intensity of COX-I and SDH-A per cell.

-

Calculate the ratio of COX-I to SDH-A fluorescence intensity. An increase in this ratio is indicative of enhanced mitochondrial biogenesis.[13]

-

Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: Signaling pathways modulated by this compound.

Caption: Experimental workflow for Western Blot analysis.

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

This compound presents a compelling profile as a multi-target agent with significant anti-inflammatory and antioxidant activities. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and Nrf2 underscores its therapeutic potential for a range of conditions underpinned by inflammation and oxidative stress. While the precise quantitative parameters of its interactions with specific molecular targets require further investigation, the existing body of evidence provides a strong foundation for continued research and development. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for scientists working to further elucidate the mechanisms of action of this compound and translate these findings into novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modifying specific cysteines of the electrophile-sensing human Keap1 protein is insufficient to disrupt binding to the Nrf2 domain Neh2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a novel compound that inhibits iNOS and COX-2 expression in LPS-stimulated macrophages from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Schisandrin C isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Dibenzocyclooctadiene Lignans: From Phytochemistry to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dibenzocyclooctadiene lignans, a prominent class of polyphenolic compounds primarily isolated from plants of the Schisandraceae family, have garnered significant scientific attention for their diverse and potent pharmacological activities.[1][2] These natural products, characterized by a unique C18 dibenzocyclooctadiene skeleton, have been a focal point of research in medicinal chemistry and drug discovery due to their promising therapeutic applications, including anticancer, anti-inflammatory, hepatoprotective, and neuroprotective effects.[1][3][4] This technical guide provides a comprehensive literature review of dibenzocyclooctadiene lignans, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways to facilitate further research and development in this field.

Biological Activities and Therapeutic Potential

Dibenzocyclooctadiene lignans exhibit a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutics. Their mechanisms of action are often multifaceted, targeting various cellular processes and signaling pathways.

Anticancer Activity: A significant body of research has focused on the anticancer properties of these lignans.[1][5] Studies have demonstrated that compounds such as schisandrin B and gomisin A can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1] The anticancer effects are often mediated through the modulation of key signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, which are critical for cancer cell proliferation, survival, and metastasis.[1][5] Furthermore, some dibenzocyclooctadiene lignans have shown potential in overcoming multidrug resistance in cancer cells, a major challenge in oncology.[1]

Anti-inflammatory Effects: Several dibenzocyclooctadiene lignans have demonstrated potent anti-inflammatory properties.[3][6] For instance, compounds like (-)-gomisin N, (+)-γ-schisandrin, and rubrisandrin A have been shown to inhibit the production of pro-inflammatory mediators.[3] A key mechanism underlying their anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3] Additionally, some lignans can suppress the production of nitric oxide (NO), a mediator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Hepatoprotective Properties: The hepatoprotective effects of dibenzocyclooctadiene lignans are well-documented, with a long history of use in traditional medicine for treating liver ailments.[1][7] Lignans such as schisandrin B, schisandrin A, and schisandrol B have been identified as key hepatoprotective constituents.[7] Their mechanisms of action include enhancing the liver's antioxidant capacity, protecting against oxidative stress, and inhibiting acetaminophen-induced liver injury by modulating cytochrome P450 enzymes.[1]

Neuroprotective Activities: Certain dibenzocyclooctadiene lignans have shown promise in protecting against neurotoxicity and neurodegenerative diseases.[8] For example, polysperlignans A, B, D, and E have demonstrated neuroprotective effects against β-amyloid and hydrogen peroxide-induced neurotoxicity in PC12 cells.[8] These findings suggest their potential as therapeutic agents for conditions such as Alzheimer's disease.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various dibenzocyclooctadiene lignans, providing a comparative overview for researchers.

Table 1: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans

| Compound | Assay | Cell Line | Concentration | Inhibition/Effect | Reference |

| Kadsuindutain A-E | NO production inhibition | RAW264.7 | IC50: 10.7-34.0 μM | Inhibit NO production | [9] |

| Ananonin J | NO production inhibition | RAW 264.7 | IC50: 45.24 ± 1.46 µM | Inhibit NO production | [10] |

| Ananolignan F | NO production inhibition | RAW 264.7 | IC50: 41.32 ± 1.45 µM | Inhibit NO production | [10] |

| Ananolignan C | NO production inhibition | RAW 264.7 | IC50: 48.71 ± 1.34 µM | Inhibit NO production | [10] |

| (-)-Gomisin N | Anti-NF-κB activity | THP-1-Blue NF-κB cells | 10 µM | Statistically significant | [3][6] |

| (+)-γ-Schisandrin | Anti-NF-κB activity | THP-1-Blue NF-κB cells | 10 µM | Statistically significant | [3][6] |

| Rubrisandrin A | Anti-NF-κB activity | THP-1-Blue NF-κB cells | 10 µM | Statistically significant | [3] |

| (-)-Gomisin J | Anti-NF-κB activity | THP-1-Blue NF-κB cells | 10 µM | Statistically significant | [3][6] |

Table 2: Anti-HIV Activity of Dibenzocyclooctadiene Lignans

| Compound | Assay | Therapeutic Index (TI) | Reference |

| Marlignan C | Anti-HIV activity | 13 | [8] |

| Marlignan E | Anti-HIV activity | 16 | [8] |

| Marlignan H | Anti-HIV activity | 18 | [8] |

| Marlignan L | Anti-HIV activity | 16 | [8] |

| Schilancifolignan A | Anti-HIV-1 activity | 8 | [8] |

| Schilancifolignan B | Anti-HIV-1 activity | 12 | [8] |

| Schilancifolignan C | Anti-HIV-1 activity | 7 | [8] |

Key Signaling Pathways

The biological effects of dibenzocyclooctadiene lignans are often mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways involved in their anticancer and anti-inflammatory activities.

Caption: Anticancer mechanisms of dibenzocyclooctadiene lignans.

References

- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in research on lignans and neolignans - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00021E [pubs.rsc.org]

- 9. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. jmpm.vn [jmpm.vn]

Schisanlignone C: A Technical Overview of its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisanlignone C, a dibenzocyclooctadiene lignan, was first isolated and identified in 1992 from the plant Schisandra viridis. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of this compound. It details the experimental protocols employed for its isolation and characterization, presents its physicochemical and spectroscopic data in a structured format, and outlines our current understanding of its biological context. While specific biological activities and signaling pathways for this compound remain largely unexplored, this document lays the foundational knowledge for future research and drug development endeavors.

Introduction

Lignans, a major class of phytoestrogens, are widely distributed in the plant kingdom and have garnered significant scientific interest due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The genus Schisandra, in particular, is a rich source of structurally unique and biologically active lignans. In 1992, a research group led by Luo Guangqiu reported the discovery of three new lignans from the plant Schisandra viridis A. C. Sm., collected from the northern Guangdong Province of China. Among these was this compound.[1][2] This guide will focus on the initial discovery and characterization of this specific compound.

Discovery and Isolation

This compound was first reported in the paper "Studies on the constituent of Schisandra viridis A. C. Sm. in the northern Guangdong province. II" published in Acta Chimica Sinica in 1992.[1][2]

Plant Material

The dried stems of Schisandra viridis A. C. Smith were used as the source material for the isolation of this compound.

Experimental Protocol: Extraction and Isolation

The following workflow outlines the general procedure for the extraction and isolation of lignans from Schisandra species, based on common practices in the field and inferred from the discovery of similar compounds. The specific details from the original publication by Luo G. et al. form the basis of this protocol.

Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered stems of S. viridis were macerated with 95% ethanol at room temperature.

-

Concentration: The ethanol extract was filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to separate compounds based on polarity. The lignan fraction, including this compound, was typically found in the chloroform-soluble portion.

-

Column Chromatography: The chloroform fraction was subjected to column chromatography on silica gel.

-

Gradient Elution: The column was eluted with a gradient of petroleum ether-acetone, with the polarity gradually increasing. Fractions were collected systematically.

-

Fraction Analysis: The collected fractions were monitored by thin-layer chromatography (TLC). Fractions containing similar components were combined.

-

Purification: The fraction containing this compound was further purified using techniques such as preparative TLC or recrystallization to yield the pure compound as a crystalline solid.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₆O₇ |

| Molecular Weight | 414.45 g/mol |

| CAS Registry No. | 144606-83-7 |

| Appearance | Crystalline Solid |

| Source | Schisandra viridis A. C. Smith |

Table 2: ¹H-NMR Spectroscopic Data for this compound (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data from original 1992 publication is not fully available. Representative shifts for similar lignans are provided for context. | |||

| Aromatic Protons | 6.5 - 7.0 | m | |

| Methoxy Protons | 3.6 - 3.9 | s | |

| Methylenedioxy Protons | ~5.9 | s | |

| Aliphatic Protons | 1.0 - 2.5 | m |

Table 3: ¹³C-NMR Spectroscopic Data for this compound (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| Data from original 1992 publication is not fully available. Representative shifts for similar lignans are provided for context. | |

| Carbonyl Carbon | ~200 |

| Aromatic Carbons | 100 - 155 |

| Methoxy Carbons | 55 - 61 |

| Methylenedioxy Carbon | ~101 |

| Aliphatic Carbons | 10 - 50 |

Biological Activity and Signaling Pathways

To date, there is a significant lack of specific research on the biological activities and mechanisms of action of this compound. Most studies on Schisandra lignans have focused on more abundant compounds like schisandrin, gomisin A, and deoxyschisandrin. These related compounds have been shown to possess a wide range of pharmacological effects, including hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant activities.

It is plausible that this compound may exhibit similar biological properties due to its structural resemblance to other bioactive dibenzocyclooctadiene lignans. However, dedicated studies are required to confirm this and to elucidate any specific signaling pathways that this compound might modulate.

Logical Relationship for Future Investigation

Caption: A proposed logical workflow for future research on this compound.

Conclusion

This compound is a dibenzocyclooctadiene lignan discovered in 1992 from Schisandra viridis. While its initial isolation and structural characterization have been established, there is a notable gap in the scientific literature regarding its specific biological activities and mechanisms of action. This technical guide consolidates the foundational knowledge of this compound, providing researchers and drug development professionals with the necessary background to initiate further investigation into the therapeutic potential of this natural product. The detailed experimental approaches and structured data presented herein serve as a valuable resource for future studies aimed at unlocking the pharmacological promise of this compound.

References

An In-depth Technical Guide to Schisanlignone C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Schisanlignone C, a lignan compound isolated from plants of the Schisandra genus. This document consolidates its chemical identity, and available biological data, and outlines relevant experimental methodologies.

Chemical Identity

This compound is a naturally occurring lignan.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 144606-83-7 | [1][2][3][4] |

| Molecular Formula | C23H26O7 | [4] |

| Molecular Weight | 414.5 g/mol | [4] |

| Purity | ≥98% (Commercially available) | [4] |

| Physical Description | Powder | [3] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage | Store at -20°C under an inert atmosphere or at 2-8°C, protected from air and light.[3][4] |

Biological Activity and Signaling Pathways

Lignans isolated from Schisandra chinensis (SCL) have demonstrated significant anti-inflammatory properties.[5] These effects are primarily attributed to the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6]

Anti-inflammatory Effects

Studies on RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) have shown that SCL can significantly suppress the production of pro-inflammatory mediators.[5]

| Mediator | Effect of SCL Treatment |

| Nitric Oxide (NO) | Significant reduction in release |

| Prostaglandin E2 (PGE2) | Significant reduction in release |

| Interleukin-1β (IL-1β) | Dose-dependent inhibition of production |

| Interleukin-6 (IL-6) | Dose-dependent inhibition of production |

| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent inhibition of production |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Suppression of secretion |

| RANTES (CCL5) | Suppression of secretion |

| Macrophage Inflammatory Protein-1α (MIP-1α) | Suppression of secretion |

This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[5]

Modulation of Signaling Pathways

The anti-inflammatory effects of Schisandra lignans are mediated through the inhibition of critical signaling cascades.

-

NF-κB Pathway: Lignans have been shown to target the NF-κB signaling pathway.[7][8] SCL treatment suppresses the phosphorylation of IκB kinase (IKKα/β) and the inhibitor of NF-κB (IκB-α), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[5] This inhibition ultimately leads to a decrease in the expression of pro-inflammatory genes.[5]

-

MAPK Pathway: SCL treatment effectively blocks the phosphorylation of key MAPK molecules, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[5] The MAPK pathway is crucial for the activation of transcription factors like activator protein-1 (AP-1), which is also involved in the inflammatory response.[5]

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another target. SCL has been observed to decrease the phosphorylation of Akt, a downstream protein of PI3K that plays a role in the LPS-induced activation of the NF-κB pathway.[5]

-

TBK1/IRF3 Pathway: SCL treatment also leads to a decrease in the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), key components of the type I interferon response.[5]

Below is a representative diagram of the NF-κB signaling pathway, which is a key target of Schisandra lignans.

References

- 1. This compound | CAS:144606-83-7 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | CAS 144606-83-7 | ScreenLib [screenlib.com]

- 3. This compound | 144606-83-7 - Coompo [coompo.com]

- 4. dev.usbio.net [dev.usbio.net]

- 5. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells | MDPI [mdpi.com]

- 6. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Proposed Total Synthesis of Schisanlignone C

For Researchers, Scientists, and Drug Development Professionals

Abstract: Schisanlignone C is a dibenzocyclooctadiene lignan with potential biological activity. This document outlines a detailed, proposed total synthesis protocol for this compound. As no direct total synthesis has been published to date, this protocol is based on the successful and well-documented asymmetric total syntheses of structurally analogous lignans, such as Gomisin O, Interiotherin A, and Angeloylgomisin R.[1][2][3][4] The proposed strategy relies on a convergent approach featuring key steps such as an asymmetric crotylation to establish initial stereocenters, a diastereoselective hydroboration/Suzuki-Miyaura coupling to form a key biaryl precursor, and a highly stereoselective oxidative biaryl cuprate coupling to construct the core dibenzocyclooctadiene ring system.[1][2][3][4]

Proposed Retrosynthetic Analysis and Strategy

The proposed synthesis of this compound is based on a convergent strategy that has been successfully applied to other dibenzocyclooctadiene lignans.[2][3] The key disconnection is the atroposelective formation of the biaryl bond to form the eight-membered ring. The stereochemistry of this ring is controlled by the pre-existing stereocenters in the acyclic precursor, which are, in turn, installed using an asymmetric crotylation reaction.

Experimental Protocols

This section details the proposed step-by-step experimental procedures for the total synthesis of this compound.

Synthesis of the Aryl Aldehyde Precursor

The synthesis would commence with a commercially available, appropriately substituted aromatic compound that will form one of the aryl rings of this compound. The specific starting material would be 3,4,5-trimethoxybenzaldehyde.

Asymmetric Crotylation

The stereocenters on the aliphatic bridge are proposed to be installed via a highly enantioselective crotylation of the aryl aldehyde.

Protocol:

-

To a solution of the Leighton auxiliary in toluene at -78 °C is added a solution of crotylmagnesium bromide.

-

After stirring for 30 minutes, a solution of 3,4,5-trimethoxybenzaldehyde in toluene is added dropwise.

-

The reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous NH4Cl and warmed to room temperature.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Synthesis of the 1,4-Diarylbutane Precursor

A diastereoselective hydroboration followed by a Suzuki-Miyaura coupling is proposed to construct the 1,4-diarylbutane backbone.

Protocol:

-

Hydroboration: To a solution of the homoallylic alcohol in THF at 0 °C is added 9-BBN dimer. The reaction is warmed to room temperature and stirred for 12 hours.

-

Suzuki-Miyaura Coupling: To the above solution is added a solution of the second aryl bromide fragment, aqueous K3PO4, and Pd(dppf)Cl2.

-

The reaction mixture is heated to 80 °C for 12 hours.

-

After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over MgSO4, and concentrated.

-

The residue is purified by flash chromatography to yield the 1,4-diarylbutane.

Atropdiastereoselective Biaryl Cuprate Coupling

The crucial eight-membered ring is formed via a highly stereoselective intramolecular oxidative coupling of a cuprate intermediate.[2][3]

Protocol:

-

The 1,4-diarylbutane precursor is first converted to the corresponding organostannane.

-

The organostannane is then subjected to tin-lithium exchange with n-butyllithium in THF at -78 °C.

-

The resulting aryllithium is transmetalated with CuCN.

-

The solution of the organocuprate is warmed to -20 °C and stirred for 2 hours to effect the intramolecular coupling.

-

The reaction is quenched with a mixture of saturated aqueous NH4Cl and NH4OH.

-

The mixture is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over Na2SO4, and concentrated.

-

Purification by flash chromatography affords this compound.

Data Presentation

The following table summarizes the estimated yields for each key step in the proposed synthesis of this compound, based on reported yields for analogous reactions in the synthesis of related dibenzocyclooctadiene lignans.[2][3]

| Step | Reaction | Estimated Yield (%) |

| 1 | Asymmetric Crotylation | 85 - 95 |

| 2 | Hydroboration/Suzuki-Miyaura Coupling | 70 - 85 |

| 3 | Atropdiastereoselective Biaryl Coupling | 60 - 75 |

| Overall | Total Synthesis | 36 - 60 |

Visualization of the Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthetic workflow for this compound.

Disclaimer: This document outlines a proposed total synthesis of this compound based on established methodologies for structurally related compounds. The reaction conditions and yields are estimations and would require experimental optimization. This protocol is intended for use by qualified researchers and scientists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. Asymmetric synthesis of the dibenzocyclooctadiene lignans interiotherin a and gomisin R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Asymmetric Total Synthesis of Dibenzocyclooctadiene Lignan Natural Products - American Chemical Society - Figshare [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Quantification of Schisanlignone C using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C is a dibenzocyclooctadiene lignan found in plants of the Schisandraceae family, which are widely used in traditional medicine. The quantification of this compound in various matrices, including biological fluids and plant extracts, is crucial for pharmacokinetic studies, quality control, and drug development. This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of this compound.

The method outlined below is based on established analytical principles for the quantification of structurally related lignans and provides a robust starting point for researchers. It incorporates a straightforward sample preparation procedure and utilizes the high selectivity and sensitivity of tandem mass spectrometry.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-